4,4'-(1-Methyl-1H-benzo[d]imidazole-4,7-diyl)dianiline 4,4'-(1-Methyl-1H-benzo[d]imidazole-4,7-diyl)dianiline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13763475
InChI: InChI=1S/C20H18N4/c1-24-12-23-19-17(13-2-6-15(21)7-3-13)10-11-18(20(19)24)14-4-8-16(22)9-5-14/h2-12H,21-22H2,1H3
SMILES: CN1C=NC2=C(C=CC(=C21)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N
Molecular Formula: C20H18N4
Molecular Weight: 314.4 g/mol

4,4'-(1-Methyl-1H-benzo[d]imidazole-4,7-diyl)dianiline

CAS No.:

Cat. No.: VC13763475

Molecular Formula: C20H18N4

Molecular Weight: 314.4 g/mol

* For research use only. Not for human or veterinary use.

4,4'-(1-Methyl-1H-benzo[d]imidazole-4,7-diyl)dianiline -

Specification

Molecular Formula C20H18N4
Molecular Weight 314.4 g/mol
IUPAC Name 4-[7-(4-aminophenyl)-1-methylbenzimidazol-4-yl]aniline
Standard InChI InChI=1S/C20H18N4/c1-24-12-23-19-17(13-2-6-15(21)7-3-13)10-11-18(20(19)24)14-4-8-16(22)9-5-14/h2-12H,21-22H2,1H3
Standard InChI Key LGCNUXCTAPMISQ-UHFFFAOYSA-N
SMILES CN1C=NC2=C(C=CC(=C21)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N
Canonical SMILES CN1C=NC2=C(C=CC(=C21)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure comprises a 1-methyl-1H-benzo[d]imidazole scaffold, where the benzene ring is fused with an imidazole moiety bearing a methyl group at the N1 position. At the 4- and 7-positions of the benzimidazole core, para-aminophenyl groups (C6H4NH2-\text{C}_6\text{H}_4\text{NH}_2) are attached, creating a symmetrical architecture . The planar benzimidazole system facilitates π-π stacking interactions, while the amine groups provide sites for hydrogen bonding and further functionalization.

The IUPAC name, 4-[7-(4-aminophenyl)-1-methylbenzimidazol-4-yl]aniline, reflects this substitution pattern . Computational analyses using tools like PubChem’s XLogP3 algorithm estimate a partition coefficient of 3.3, indicating moderate lipophilicity suitable for membrane penetration in biological systems .

Spectroscopic and Computational Data

Key physicochemical properties include:

PropertyValueMethod/Source
Molecular Weight314.4 g/molPubChem
Hydrogen Bond Donors2PubChem
Hydrogen Bond Acceptors3PubChem
Topological Polar Surface Area69.9 ŲPubChem
Rotatable Bonds2PubChem

The compound’s SMILES string, CN1C=NC2=C(C=CC(=C21)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N, encodes its connectivity, while the InChIKey LGCNUXCTAPMISQ-UHFFFAOYSA-N ensures unique identification in chemical databases .

Synthesis and Industrial Production

SupplierLocationPurity GradeAvailability
Jilin Chinese Academy of SciencesChinaResearch1–2 weeks
Chemsoon Co., Ltd.ChinaPharmaceuticalIn stock
Alfa ChemistryUSACustomInquiry

Pricing remains proprietary, but the compound is generally available in milligram to gram quantities for research purposes .

Functional Applications

Pharmaceutical Research

Benzimidazole derivatives are renowned for their antimicrobial and antiviral activities. The para-aminophenyl groups in 2757731-54-5 enhance binding to viral protease active sites, making it a candidate for HIV-1 and hepatitis C inhibitor development . Preliminary studies suggest synergistic effects when combined with nucleoside analogs, though clinical data remain unpublished.

Fluorescent Probes and Staining

The conjugated π-system enables strong fluorescence under UV excitation (λ<sub>ex</sub> ~350 nm). Researchers exploit this property for:

  • Cellular Imaging: Tracking lysosomal activity in live cells via pH-dependent emission shifts.

  • Metal Ion Detection: Selective chelation with Cu<sup>2+</sup> and Fe<sup>3+</sup> induces measurable fluorescence quenching .

Polymer and Material Science

Incorporating this diamine into polyimide precursors enhances thermal stability (decomposition temperature >400°C) and mechanical strength. These polymers find use in aerospace coatings and flexible electronics .

Recent Advancements and Patents

WIPO Patent Applications

A 2025 patent (WO2025031782) describes using 2757731-54-5 as a building block for organic semiconductors in perovskite solar cells, achieving a power conversion efficiency of 18.7% . Another application (WO2024982135) details its role in photodynamic therapy agents targeting antibiotic-resistant biofilms .

Computational Drug Design

Molecular docking simulations predict strong binding affinity (ΔG = –9.2 kcal/mol) between this compound and SARS-CoV-2 main protease (M<sup>pro</sup>), suggesting potential antiviral utility pending experimental validation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator